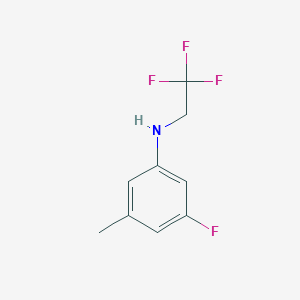
3-Bromo-1,9-dihydropyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1,9-dihydropyrene is an organic compound with the molecular formula C16H11Br. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties . The bromine atom in the 3-position of the pyrene ring system introduces distinct reactivity and functionalization potential, making it a valuable compound in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,9-dihydropyrene typically involves the bromination of pyrene. One common method involves the reaction of pyrene with bromine in the presence of a catalyst, such as iron(III) bromide, under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at room temperature, leading to the selective bromination at the 3-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions: 3-Bromo-1,9-dihydropyrene undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding pyrene derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1,9-dihydropyrene.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) and iron(III) chloride (FeCl3) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Electrophilic Substitution: Various substituted pyrene derivatives.
Oxidation: Oxidized pyrene compounds.
Reduction: 1,9-Dihydropyrene.
科学的研究の応用
3-Bromo-1,9-dihydropyrene has numerous applications in scientific research:
作用機序
The mechanism of action of 3-Bromo-1,9-dihydropyrene involves its interaction with molecular targets through its bromine atom and aromatic ring system. The bromine atom can participate in halogen bonding, while the aromatic system can engage in π-π interactions with other aromatic compounds . These interactions influence the compound’s reactivity and functionalization potential, making it a versatile building block in synthetic chemistry .
類似化合物との比較
- 1-Bromo-3,5-dihydropyrene
- 3,6-Dibromopyrene
- 1,3,6,8-Tetrabromopyrene
Comparison: 3-Bromo-1,9-dihydropyrene is unique due to its specific substitution pattern, which imparts distinct reactivity and functionalization potential compared to other bromopyrene derivatives . Its selective bromination at the 3-position allows for targeted modifications and applications in various scientific fields .
特性
分子式 |
C16H11Br |
|---|---|
分子量 |
283.16 g/mol |
IUPAC名 |
3-bromo-1,9-dihydropyrene |
InChI |
InChI=1S/C16H11Br/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-3,5-6,8-9H,4,7H2 |
InChIキー |
VLFYFQYOFHJTKI-UHFFFAOYSA-N |
正規SMILES |
C1C=C(C2=C3C1=CCC4=CC=CC(=C43)C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


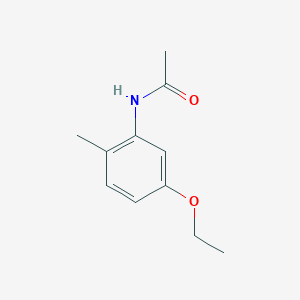

![{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid](/img/structure/B13091699.png)
![[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13091704.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine](/img/structure/B13091712.png)
![6-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091718.png)
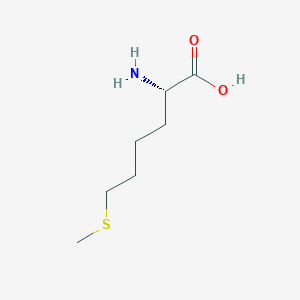

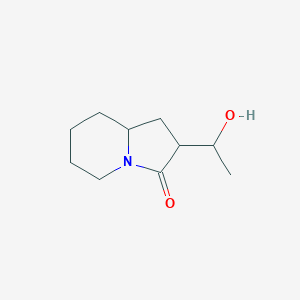
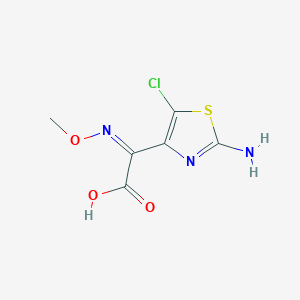
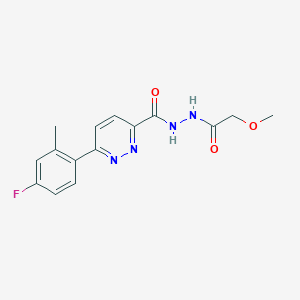
![2-[Butyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13091757.png)

